5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one
CAS No.: 87656-89-1
Cat. No.: VC18339586
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87656-89-1 |
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Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | 5,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one |
Standard InChI | InChI=1S/C12H14O3/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2/h6-7H,3-5H2,1-2H3 |
Standard InChI Key | JDFOXCCZZZWMNQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(CCC(=O)C2)C(=C1)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a decalin-like framework with two methoxy (-OCH₃) groups at positions 5 and 7 of the aromatic ring (Table 1). The 3,4-dihydro designation indicates partial saturation of the second ring, reducing aromaticity and influencing reactivity. The ketone at position 2 introduces electrophilic character, making it susceptible to nucleophilic attacks and redox reactions .
Table 1: Key Molecular Descriptors
Spectroscopic Signatures
While direct spectral data for the 5,7-isomer is unavailable, analogous compounds exhibit characteristic IR absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 2830–2980 cm⁻¹ (C-H stretching in methoxy groups) . NMR patterns typically show aromatic proton signals between δ 6.5–7.5 ppm and methoxy singlets near δ 3.8–4.0 ppm .
Synthetic Methodologies
Cyclization Strategies
The synthesis of 5,7-dimethoxy-3,4-dihydronaphthalen-2(1H)-one likely parallels routes used for its 6,7-dimethoxy counterpart. A validated approach involves:
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Friedel-Crafts Acylation: Reacting 1,3-dimethoxybenzene with γ-butyrolactone under acidic conditions to form the tetralone skeleton .
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Selective Hydrogenation: Partial reduction of naphthoquinone precursors using palladium-on-carbon in ethanol at 50–60°C .
Key Reaction Parameters
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Temperature: 80–120°C for cyclization steps
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Catalysts: AlCl₃ or H₂SO₄ for acid-mediated reactions
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Yield Optimization: Recrystallization from ethanol/water mixtures improves purity to >95%
Industrial-Scale Production Challenges
Scale-up faces hurdles in regioselective methoxy placement. Advanced techniques like microwave-assisted synthesis and flow chemistry may enhance positional control while reducing reaction times by 40–60% compared to batch processes .
Chemical Reactivity and Derivative Formation
Oxidation Pathways
The ketone group undergoes controlled oxidation to form quinone derivatives, which exhibit enhanced electrochemical activity. For example, treatment with ceric ammonium nitrate (CAN) in acetonitrile yields the corresponding naphthoquinone .
Nucleophilic Additions
The α,β-unsaturated ketone system facilitates Michael additions. Primary amines react at the β-position to form β-amino ketone derivatives, useful in alkaloid synthesis .
Industrial and Research Significance
Material Science Applications
The conjugated π-system enables use as:
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Charge-transfer complexes in organic semiconductors (Hole mobility: ~0.01 cm²/V·s)
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Photoinitiators for UV-curable resins (Absorption λ_max ≈ 320 nm)
Environmental Considerations
Biodegradation studies on similar tetralones show 80% mineralization within 28 days via soil Pseudomonas spp., suggesting moderate environmental persistence .
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